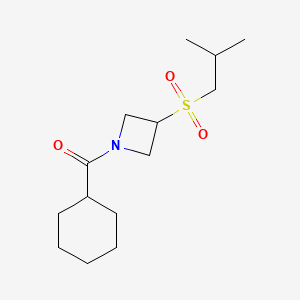![molecular formula C12H22BNO3Si B2864806 (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid CAS No. 2377609-30-6](/img/structure/B2864806.png)
(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid: is a specialized chemical compound that features a boronic acid group attached to a pyridine ring, which is further modified with a tert-butyldimethylsilyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is to start with pyridin-4-ylboronic acid and then introduce the tert-butyldimethylsilyl group through a silylation reaction. The reaction conditions usually require the use of tert-butyldimethylsilyl chloride (TBDMSCl) and a suitable base, such as triethylamine, in an aprotic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : The pyridine ring can be reduced to form pyridine derivatives.
Substitution: : The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and a base such as sodium carbonate (Na2CO3).
Major Products Formed
Oxidation: : Formation of borates.
Reduction: : Formation of pyridine derivatives.
Substitution: : Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: : Employed in the study of biological systems where boronic acids are used as probes or inhibitors.
Medicine: : Potential use in drug discovery and development, especially in the design of boronic acid-based drugs.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form biaryl compounds. The tert-butyldimethylsilyl group provides steric protection, enhancing the selectivity and yield of the reaction.
Comparison with Similar Compounds
This compound is unique due to its combination of a boronic acid group and a tert-butyldimethylsilyl ether group on a pyridine ring. Similar compounds include:
Pyridin-4-ylboronic acid: : Lacks the tert-butyldimethylsilyl group.
tert-Butyldimethylsilyl ethers: : Typically lack the boronic acid group.
Other boronic acids: : May lack the tert-butyldimethylsilyl group or be attached to different aromatic rings.
The presence of both the boronic acid and the tert-butyldimethylsilyl group in this compound provides unique chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO3Si/c1-12(2,3)18(4,5)17-9-11-8-10(13(15)16)6-7-14-11/h6-8,15-16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHGCABFJXCWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)CO[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2864723.png)
![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2864724.png)


![[3-(Propan-2-yloxy)oxolan-3-yl]methanamine](/img/structure/B2864731.png)
![1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide](/img/structure/B2864734.png)

![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE](/img/structure/B2864737.png)
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(thiophen-3-yl)thiazolidine](/img/structure/B2864738.png)
![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2864739.png)

![methyl 2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2864741.png)
![3-Azabicyclo[3.1.1]heptan-2-one](/img/structure/B2864742.png)

